5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole
Overview
Description
5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that benzodiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibition of specific enzymes and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in certain cellular compartments and exerts its effects .
Subcellular Localization
The subcellular localization of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole typically involves the bromination of 2-(difluoromethyl)-1H-1,3-benzodiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, is a common approach. This method not only improves the yield but also ensures the safety and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield 2-(difluoromethyl)-1H-1,3-benzodiazole derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)benzene
- 5-Bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole
Uniqueness
5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both bromine and difluoromethyl groups on the benzodiazole ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWMFVLIONESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256956-70-3 | |
Record name | 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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